
Borothiine-2,4,6-trithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Borothiine-2,4,6-trithiol involves specific reaction conditions and routes. One common method involves the reaction of boron trichloride with hydrogen sulfide under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .
Analyse Chemischer Reaktionen
Borothiine-2,4,6-trithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Borothiine-2,4,6-trithiol has several scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of boron-containing compounds . In medicine, this compound is being explored for its potential use in cancer therapy and as an antibacterial agent . Additionally, it has industrial applications in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of Borothiine-2,4,6-trithiol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Borothiine-2,4,6-trithiol can be compared with other similar compounds such as boronic acids and their derivatives . While both types of compounds contain boron atoms, this compound is unique due to the presence of sulfur atoms in its structure . This structural difference imparts distinct chemical properties and reactivity to this compound, making it a valuable compound for specific applications . Similar compounds include boronic acids, boronates, and boron-containing heterocycles .
Eigenschaften
CAS-Nummer |
13703-97-4 |
|---|---|
Molekularformel |
B3H3S6 |
Molekulargewicht |
227.9 g/mol |
IUPAC-Name |
2,4,6-tris(sulfanyl)-1,3,5,2,4,6-trithiatriborinane |
InChI |
InChI=1S/B3H3S6/c4-1-7-2(5)9-3(6)8-1/h4-6H |
InChI-Schlüssel |
JNPNRPBGALYBQU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SB(SB(S1)S)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


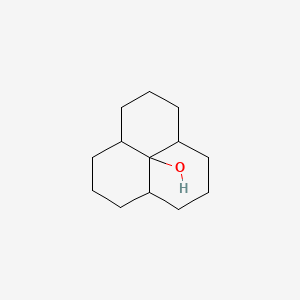
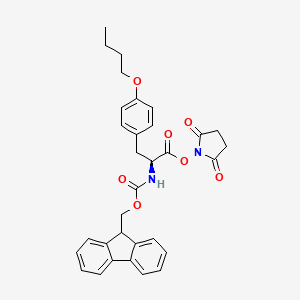
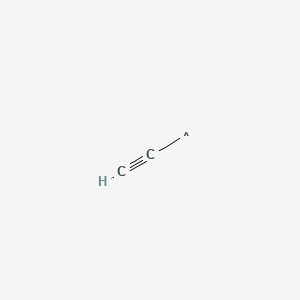
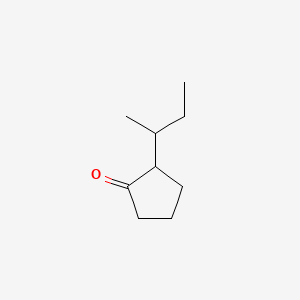

![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
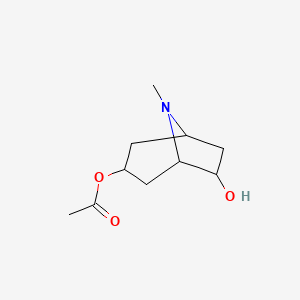
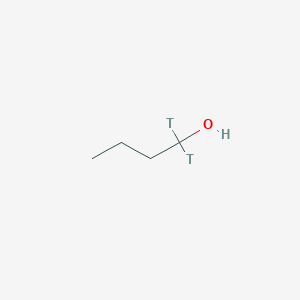
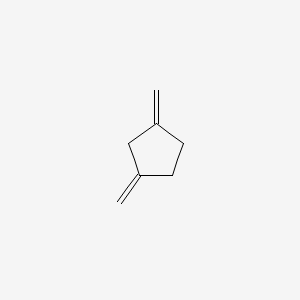
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
